molecular formula C20H24N2O4S B2471919 2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922093-43-4

2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2471919
CAS No.: 922093-43-4
M. Wt: 388.48
InChI Key: VFJQEWPSBYBWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. It features a complex molecular structure comprising a benzenesulfonamide group linked to a tetrahydrobenzo[b][1,4]oxazepin-4-one moiety. This structural class is known to exhibit diverse biological activities. Compounds with sulfonamide functional groups are frequently investigated for their potential as enzyme inhibitors, particularly in kinase pathways and other cellular signaling processes. The presence of the oxazepine ring system further enhances its value as a scaffold for exploring novel therapeutic targets. As a research chemical, it serves as a crucial lead compound for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening assays. Researchers utilize this compound to elucidate mechanisms of action and investigate biochemical interactions within disease models. This product is supplied for non-human research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-6-7-14(2)18(10-13)27(24,25)21-15-8-9-16-17(11-15)26-12-20(3,4)19(23)22(16)5/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJQEWPSBYBWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a synthetic compound with potential biological activity. Its complex structure suggests possible interactions with various biological targets. This article explores its biological activities based on available research findings.

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 1207055-28-4

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties and mechanisms of action.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that related oxazepin derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Inhibition : In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be beneficial in treating inflammatory diseases.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

  • Cell Proliferation Inhibition : Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Research Findings and Case Studies

StudyFindings
Pendergrass et al. (2021)Investigated the effects of oxazepin derivatives on Type III secretion systems in bacteria; found significant inhibition at high concentrations .
PMC8348459 (2021)Highlighted the synthesis of polyheterocyclic structures and their potential as inhibitors for human nucleotide pyrophosphatase/phosphodiesterase .
BenchChem (2024)Discussed the utility of similar compounds in research applications and their structural significance.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors in the body, altering signaling pathways associated with inflammation and cancer progression.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

To minimize trial-and-error approaches, employ statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Use response surface methodology (RSM) to model interactions between variables and predict yields . Computational reaction path searches based on quantum chemical calculations can narrow experimental conditions, as demonstrated by ICReDD’s integration of computational and experimental workflows .

Q. How can structural ambiguities in the tetrahydrobenzo-oxazepin core be resolved during characterization?

Combine X-ray crystallography for absolute configuration determination with 2D NMR techniques (e.g., NOESY, HSQC) to resolve stereochemical ambiguities in the oxazepin ring. Validate purity using HPLC-MS with orthogonal separation methods (e.g., reverse-phase and HILIC columns) to detect diastereomers or synthetic byproducts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting sulfonamide-associated pathways (e.g., carbonic anhydrases). Use dose-response curves to calculate IC₅₀ values, ensuring replicates (n ≥ 3) to account for variability. Pair with cytotoxicity profiling (e.g., MTT assay) to assess selectivity .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and bioavailability be reconciled?

Apply physicochemical profiling (e.g., shake-flask method for logP, PAMPA for permeability) under standardized conditions (pH 7.4, 37°C). Use molecular dynamics simulations to model solvent interactions with the sulfonamide and oxazepin moieties, identifying hydration/dehydration hotspots. Cross-validate with powder dissolution studies under biorelevant media .

Q. What computational methods are effective for predicting metabolic stability?

Leverage density functional theory (DFT) to identify susceptible sites (e.g., benzylic positions) for oxidative metabolism. Train machine learning models on datasets of analogous sulfonamides to predict CYP450-mediated clearance. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How should researchers address discrepancies in receptor-binding affinity across studies?

Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (kₐ, kₑ) under controlled buffer conditions. Control for assay artifacts (e.g., DMSO concentration ≤0.1%). Cross-reference with molecular docking (AutoDock Vina, Schrödinger) to correlate binding poses with experimental KD values .

Methodological Challenges

Q. What reactor designs are optimal for scaling up the synthesis while maintaining enantiomeric purity?

Use continuous-flow reactors with immobilized chiral catalysts (e.g., Rh-complexed silica) to enhance stereocontrol. Monitor in real-time via PAT tools (process analytical technology, e.g., FTIR probes) to detect deviations. Optimize mixing efficiency using computational fluid dynamics (CFD) simulations .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Implement chemical proteomics (e.g., affinity-based pull-down assays with biotinylated probes) to identify off-target interactions. Pair with CRISPR-Cas9 knockouts of putative targets to confirm phenotypic rescue. Use transcriptomic profiling (RNA-seq) to map downstream pathways .

Data Interpretation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity outliers?

Apply Grubbs’ test to identify outliers, followed by mixed-effects modeling to account for batch variability. Use Bayesian hierarchical models to estimate uncertainty in EC₅₀ values across replicates .

Q. How can batch-to-batch variability in crystallinity impact formulation studies?

Characterize polymorphs via PXRD and DSC to correlate crystallinity with dissolution rates. Use QbD (Quality by Design) principles to define a design space for acceptable particle size distribution (PSD) using laser diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.